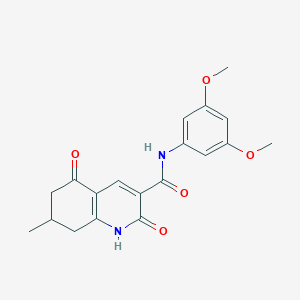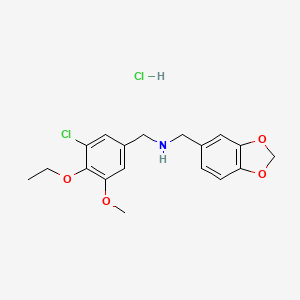![molecular formula C15H14FN3O3 B5360651 N-(2-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-2-furamide](/img/structure/B5360651.png)
N-(2-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FFA-1 is a small molecule drug that selectively targets the free fatty acid receptor 1 (FFA1), also known as GPR40. FFA-1 is a G protein-coupled receptor that is predominantly expressed in pancreatic beta cells, where it plays a crucial role in glucose-stimulated insulin secretion. In addition to its role in glucose homeostasis, FFA-1 has also been implicated in regulating lipid metabolism, inflammation, and appetite.
Mechanism of Action
FFA-1 is activated by long-chain fatty acids, which bind to the receptor and trigger a signaling cascade that leads to insulin secretion. FFA-1 activation also leads to the release of incretin hormones, which further enhance insulin secretion. FFA-1 activation has also been shown to improve beta-cell survival and function by reducing endoplasmic reticulum stress and oxidative stress.
Biochemical and Physiological Effects:
FFA-1 activation leads to increased insulin secretion, improved glucose tolerance, and enhanced beta-cell survival. FFA-1 agonists also have anti-inflammatory and anti-obesity effects, which make them promising candidates for the treatment of metabolic diseases. FFA-1 activation has also been shown to improve lipid metabolism and reduce hepatic steatosis in animal models of non-alcoholic fatty liver disease.
Advantages and Limitations for Lab Experiments
FFA-1 agonists have several advantages for lab experiments, including their selectivity for FFA-1, their ability to improve glucose homeostasis and insulin secretion, and their anti-inflammatory and anti-obesity effects. However, FFA-1 agonists also have some limitations, including their potential for off-target effects, their short half-life, and their limited bioavailability.
Future Directions
There are several future directions for FFA-1 research, including the development of more potent and selective FFA-1 agonists, the exploration of FFA-1 as a target for the treatment of other metabolic diseases, such as non-alcoholic fatty liver disease and metabolic syndrome, and the investigation of the role of FFA-1 in other physiological processes, such as appetite regulation and immune function. Additionally, the use of FFA-1 agonists in combination with other drugs, such as GLP-1 agonists and DPP-4 inhibitors, may have synergistic effects on glucose homeostasis and insulin secretion.
Synthesis Methods
The synthesis of FFA-1 involves the condensation of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorobenzaldehyde hydrazone. The hydrazone is then reacted with ethyl 2-oxoacetate to form the corresponding ethyl hydrazinecarboxylate. The ethyl hydrazinecarboxylate is then condensed with 2-furoyl chloride to yield FFA-1.
Scientific Research Applications
FFA-1 has been extensively studied in various preclinical models, including cell-based assays, animal models, and human clinical trials. In vitro studies have shown that FFA-1 activation leads to increased insulin secretion, improved glucose tolerance, and enhanced beta-cell survival. In vivo studies have demonstrated that FFA-1 agonists improve glucose homeostasis, reduce body weight, and decrease inflammation in animal models of diabetes and obesity. Human clinical trials have shown that FFA-1 agonists improve glycemic control and reduce HbA1c levels in patients with type 2 diabetes.
properties
IUPAC Name |
N-[2-[(2Z)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3/c1-10(11-4-6-12(16)7-5-11)18-19-14(20)9-17-15(21)13-3-2-8-22-13/h2-8H,9H2,1H3,(H,17,21)(H,19,20)/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCZXEBCWOTHCP-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CNC(=O)C1=CC=CO1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)CNC(=O)C1=CC=CO1)/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-methoxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5360569.png)

![2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5360575.png)
![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5360578.png)

![1-{[(4-fluorobenzyl)thio]acetyl}-3-methylpiperidine](/img/structure/B5360586.png)
![3-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}-1-(2-furyl)-2-propen-1-one](/img/structure/B5360593.png)
![3-[(isopropylamino)sulfonyl]-5-quinolin-8-ylbenzoic acid](/img/structure/B5360598.png)
![methyl 4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate](/img/structure/B5360605.png)
![1-[2-(4-chlorophenoxy)butanoyl]-4-ethylpiperazine](/img/structure/B5360612.png)
![ethyl 1-[N-(3-chlorophenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate](/img/structure/B5360620.png)
![5-[(cyclopropylamino)sulfonyl]-2'-fluoro-3'-methoxybiphenyl-3-carboxylic acid](/img/structure/B5360635.png)
![2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5360641.png)
![7-[3-(2-ethyl-1H-benzimidazol-1-yl)propanoyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5360652.png)